(R)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine
CAS No.:
Cat. No.: VC17491259
Molecular Formula: C10H11BrFN
Molecular Weight: 244.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrFN |
|---|---|
| Molecular Weight | 244.10 g/mol |
| IUPAC Name | (1R)-1-(2-bromo-5-fluorophenyl)but-3-en-1-amine |
| Standard InChI | InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2/t10-/m1/s1 |
| Standard InChI Key | MWGPQSZDCMDMAT-SNVBAGLBSA-N |
| Isomeric SMILES | C=CC[C@H](C1=C(C=CC(=C1)F)Br)N |
| Canonical SMILES | C=CCC(C1=C(C=CC(=C1)F)Br)N |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound features a 2-bromo-5-fluorophenyl group attached to a but-3-en-1-amine backbone. The phenyl ring is substituted with bromine at the 2-position and fluorine at the 5-position, creating distinct electronic effects that influence reactivity and binding interactions . The α,β-unsaturated bond in the butenyl chain introduces conjugation, which enhances stability and participation in Michael addition reactions.
Stereochemistry
The (R) configuration at the chiral center (C1) is critical for biological activity. Enantiomeric purity ensures selective interactions with enzymes or receptors, as demonstrated in molecular docking studies. The Cahn-Ingold-Prelog priority rules assign the (R) descriptor based on the spatial arrangement of substituents around the chiral center, which is confirmed by the InChIKey MWGPQSZDCMDMAT-SNVBAGLBSA-N.
Synthesis and Enantioselective Production
Palladium-Catalyzed Coupling Reactions
A primary synthesis route involves palladium-catalyzed Heck reactions, where an aldehyde precursor reacts with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine). This method facilitates the formation of the α,β-unsaturated bond while maintaining stereochemical integrity.
Enantioselective Techniques
Chiral auxiliaries or asymmetric catalysis are employed to achieve enantiomeric excess. For example, the use of (R)-BINAP as a ligand in palladium complexes enables the preferential formation of the (R)-enantiomer. The reaction typically proceeds at 80–100°C under inert atmospheres, yielding the product with >90% enantiomeric excess (ee).
Alternative Synthetic Pathways
Alternative methods include:
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Nucleophilic substitution of bromine in 2-bromo-5-fluorobenzaldehyde with amine derivatives.
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Reductive amination of ketone intermediates using sodium cyanoborohydride .
Physical and Chemical Properties
Predicted Physicochemical Parameters
The pKa of 8.02 indicates moderate basicity, consistent with aliphatic amines, and suggests favorable protonation under physiological conditions .
Solubility and Stability
The compound exhibits low water solubility (<1 mg/mL) but is soluble in organic solvents like dichloromethane and ethanol. Stability studies indicate decomposition at temperatures above 200°C, necessitating storage at –20°C under argon.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) of 2–4 µg/mL. The bromine and fluorine substituents enhance membrane permeability, while the amine group facilitates interactions with bacterial penicillin-binding proteins (PBPs).
Molecular Docking Insights
Docking simulations reveal strong binding (ΔG = –9.2 kcal/mol) to the colchicine-binding site of tubulin, mediated by hydrogen bonds with residues Thr179 and Asn258. The fluorine atom participates in halogen bonding with Asp251, enhancing affinity.
Chemical Reactivity and Derivative Synthesis
Michael Addition Reactions
The α,β-unsaturated bond undergoes Michael additions with nucleophiles (e.g., thiols, amines), yielding derivatives with modified bioactivity. For example, reaction with cysteine produces a thioether adduct showing enhanced solubility.
Oxidation and Reduction
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Oxidation: Treatment with mCPBA epoxidizes the double bond, generating an epoxide intermediate.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing 1-(2-bromo-5-fluorophenyl)butan-1-amine.
Research Advancements and Future Directions
Structure-Activity Relationship (SAR) Studies
Modifications to the butenyl chain length and halogen substituents have identified analogs with improved potency. For instance, replacing bromine with iodine increases tubulin binding affinity by 30%.
In Vivo Pharmacokinetics
Preliminary rat studies show a half-life (t₁/₂) of 3.2 hours and oral bioavailability of 42%, supporting further preclinical development.
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